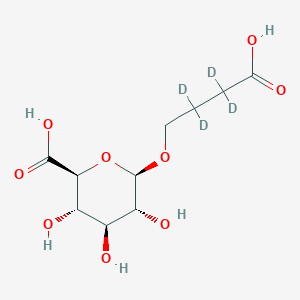

gamma-Hydroxybutyric Acid-d4 Glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Gamma-Hydroxybutyric Acid-d4 Glucuronide is a deuterated analogue of gamma-Hydroxybutyric Acid Glucuronide, which is a metabolite of gamma-Hydroxybutyric Acid. Gamma-Hydroxybutyric Acid is a central nervous system depressant that is used both medically and illicitly. The glucuronide form is of interest in clinical and forensic toxicology due to its potential as a biomarker for gamma-Hydroxybutyric Acid intoxication .

Preparation Methods

Gamma-Hydroxybutyric Acid-d4 Glucuronide can be synthesized using a Koenigs–Knorr glucuronidation approach. This method involves the reaction of gamma-Hydroxybutyric Acid with a glucuronide donor in the presence of a catalyst. The reaction conditions typically include an acidic or basic environment to facilitate the glucuronidation process

Chemical Reactions Analysis

Gamma-Hydroxybutyric Acid-d4 Glucuronide undergoes various chemical reactions, including hydrolysis and oxidation. Under acidic or alkaline conditions, the compound can be hydrolyzed to release gamma-Hydroxybutyric Acid . Common reagents used in these reactions include hydrochloric acid and sodium hydroxide. The major products formed from these reactions are gamma-Hydroxybutyric Acid and its corresponding glucuronide .

Scientific Research Applications

Gamma-Hydroxybutyric Acid-d4 Glucuronide is primarily used in scientific research to study the metabolism and detection of gamma-Hydroxybutyric Acid. It is used as an internal standard in liquid chromatography and mass spectrometry to improve the accuracy of gamma-Hydroxybutyric Acid detection in biological samples . This compound is also used in pharmacokinetic studies to understand the distribution and elimination of gamma-Hydroxybutyric Acid in the body .

Mechanism of Action

The mechanism of action of gamma-Hydroxybutyric Acid-d4 Glucuronide is similar to that of gamma-Hydroxybutyric Acid. Gamma-Hydroxybutyric Acid acts on the central nervous system by binding to gamma-Hydroxybutyric Acid receptors and gamma-aminobutyric acid B receptors. At low concentrations, it stimulates dopamine release, while at higher concentrations, it inhibits dopamine release . The glucuronide form is primarily involved in the detoxification and elimination of gamma-Hydroxybutyric Acid from the body .

Comparison with Similar Compounds

Gamma-Hydroxybutyric Acid-d4 Glucuronide is unique due to its deuterated nature, which makes it a valuable internal standard in analytical chemistry. Similar compounds include gamma-Hydroxybutyric Acid, gamma-Hydroxybutyric Acid Glucuronide, and other glucuronide conjugates of small molecules . These compounds share similar metabolic pathways but differ in their chemical structures and applications.

Properties

Molecular Formula |

C10H16O9 |

|---|---|

Molecular Weight |

284.25 g/mol |

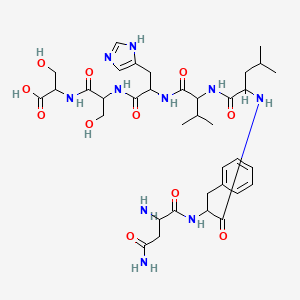

IUPAC Name |

(2S,3S,4S,5R,6R)-6-(3-carboxy-2,2,3,3-tetradeuteriopropoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C10H16O9/c11-4(12)2-1-3-18-10-7(15)5(13)6(14)8(19-10)9(16)17/h5-8,10,13-15H,1-3H2,(H,11,12)(H,16,17)/t5-,6-,7+,8-,10+/m0/s1/i1D2,2D2 |

InChI Key |

XHBNGIHZUGLAMW-GDPFRVPNSA-N |

Isomeric SMILES |

[2H]C([2H])(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)C([2H])([2H])C(=O)O |

Canonical SMILES |

C(CC(=O)O)COC1C(C(C(C(O1)C(=O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-1-(6-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B15294806.png)

![4-Chloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine](/img/structure/B15294821.png)

![11-Cyclopropyl-6,11-dihydrodibenzo[b,e]oxepin-11-ol](/img/structure/B15294842.png)

![2-Chloro-4,6-bis[4-[3-(3-phenylphenyl)phenyl]phenyl]-1,3,5-triazine](/img/structure/B15294859.png)

![(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15294918.png)